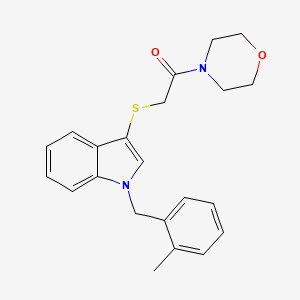

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

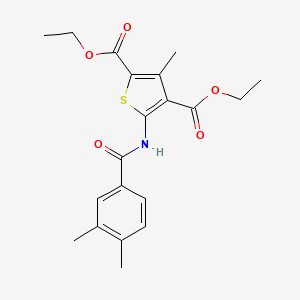

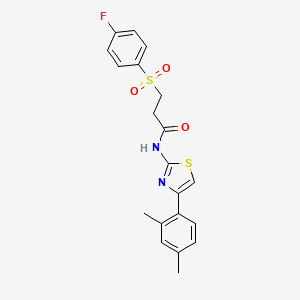

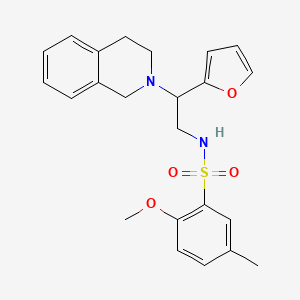

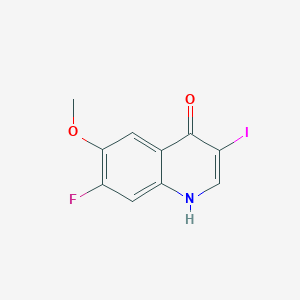

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the morpholino group, and the ketone group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The morpholino group might participate in nucleophilic substitution reactions. The ketone group is polar and can be involved in a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has demonstrated the significance of incorporating 1,3,4-thiadiazole cores and various heterocyclic structures in medicinal chemistry. The synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including structures related to 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone, has been explored for their biological activities. The structural clarification of these compounds was achieved through FTIR, 1H NMR, and elemental analysis. These compounds, notably those with high DNA protective ability against oxidative mixtures and strong antimicrobial activity, offer potential pathways for enhancing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antimicrobial and Anti-Inflammatory Activities

The development of novel thiophene derivatives, including those related to the chemical structure , has been investigated for their potential anti-inflammatory and antimicrobial properties. These compounds, synthesized through reactions involving 1-(4-morpholinophenyl)ethanone, have shown varying degrees of activity against inflammation and microbial infections. Specifically, certain derivatives have exhibited higher efficacy than standard drugs in inhibiting inflammation, highlighting their promise as potential therapeutic agents (Helal et al., 2015).

Catalytic Processes and Material Applications

The palladium-catalyzed carbonylation process has been utilized to synthesize 1-isoindolinone derivatives, yielding high efficiency and selectivity. This method, employing 2-iodobenzyl bromide and 2-iodobenzylamine as substrates, has facilitated the creation of both N-substituted 1-isoindolinones and ortho-(N-piperidino/morpholinomethyl)-benzamides. The synthesis of the parent 1-isoindolinone via an intramolecular aminocarbonylation of 2-iodobenzylamine exemplifies the versatility and potential of such catalytic processes in producing valuable compounds for various applications (Marosvölgyi-Haskó et al., 2011).

Biodegradable Materials

Research into the synthesis of biodegradable polyesteramides with pendant functional groups has highlighted the utility of morpholine-2,5-dione derivatives. These derivatives, prepared from N-[(2RS)-bromopropionyl]-L-amino acids, have been used to obtain polyesteramides with protected pendant functional groups through ring-opening copolymerization. This approach offers a pathway to creating materials with specific functional properties, which can be tailored for various biomedical and environmental applications (Veld et al., 1992).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-17-6-2-3-7-18(17)14-24-15-21(19-8-4-5-9-20(19)24)27-16-22(25)23-10-12-26-13-11-23/h2-9,15H,10-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVMOMXVJZWGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)

![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)

![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)